3-Hydroxy Fenretinide-d4
Description
3-Hydroxy Fenretinide-d4 is a deuterated analog of 3-Hydroxy Fenretinide, a synthetic retinoid derivative. Retinoids are structurally related to vitamin A and are investigated for their roles in cancer therapy, differentiation, and apoptosis. The deuterium substitution (four deuterium atoms, denoted as -d4) in this compound is strategically incorporated to enhance metabolic stability and serve as an internal standard in analytical workflows, such as liquid chromatography-mass spectrometry (LC-MS) .
Properties
Molecular Formula |
C₂₆H₂₉D₄NO₃ |
|---|---|
Molecular Weight |
411.57 |
Synonyms |
2-Hydrosy-N-(4-hydroxyphenyl)-retinamide-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₆H₂₉D₄NO₃
- Applications : Used in pharmacokinetic studies to track parent compound metabolism, quantify drug levels, and assess isotopic effects on biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues of Fenretinide
Fenretinide (N-(4-hydroxyphenyl)retinamide) derivatives are modified to enhance bioavailability, target specificity, or metabolic resistance. Below is a comparative analysis of 3-Hydroxy Fenretinide-d4 with related compounds:
Key Observations :
- Deuteration Effects : Deuterated analogs like this compound and 4'-Hydroxy Fenretinide-d4 exhibit slower metabolism due to the kinetic isotope effect, making them valuable for tracking drug clearance .
- Functional Group Impact : The 3-hydroxy group in this compound increases polarity compared to 3-keto or 4-methoxy derivatives, influencing solubility and interaction with cellular targets .
- Metabolite Tracking : Fenretinide-d4 Glucuronide highlights the role of deuteration in studying conjugation pathways, a critical step in drug excretion .
Comparison with Non-Deuterated Fenretinide Derivatives
| Compound Name | Metabolic Stability | Analytical Utility | Target Specificity |
|---|---|---|---|
| This compound | High (deuteration) | High (LC-MS) | Retinoid receptors |
| Non-deuterated Fenretinide | Moderate | Low | Retinoid receptors |
| 13-cis-Fenretinide | Low | Limited | Apoptosis pathways |
Insights :
Pharmacokinetic Advantages
Deuteration in this compound reduces first-pass metabolism, prolonging half-life and improving detection limits in bioanalytical assays . For example, studies on 4'-Hydroxy Fenretinide-d4 demonstrated a 2–3-fold increase in plasma stability compared to non-deuterated forms .
Isotopic Labeling in Drug Development
The use of deuterated standards like this compound minimizes matrix effects in LC-MS, ensuring accurate quantification of parent drugs and metabolites in complex biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
